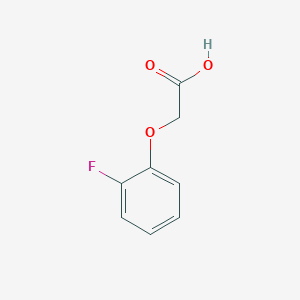

(2-Fluorophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAXCCNKYPOHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278826 | |

| Record name | (2-Fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-10-7 | |

| Record name | 348-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Fluorophenoxy)acetic acid physical and chemical properties

An In-Depth Technical Guide to (2-Fluorophenoxy)acetic Acid: Physicochemical Properties, Analysis, and Applications

Introduction

This compound, a member of the phenoxyacetic acid class of compounds, is a fluorinated aromatic carboxylic acid of significant interest in chemical research and development. Its structure, featuring a carboxylic acid moiety, an ether linkage, and a fluorine-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of the fluorine atom at the ortho position influences the molecule's electronic properties, reactivity, and potential biological activity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, detailed analytical methodologies, and its current and potential applications.

Section 1: Core Physicochemical and Identification Properties

This compound is a white to off-white crystalline solid under standard conditions[1]. A precise understanding of its fundamental properties is critical for its effective use in experimental design, from selecting appropriate solvents to predicting its behavior in reaction mixtures.

| Property | Value | Source |

| CAS Number | 348-10-7 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [2][3] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 139 °C | [2] |

| Boiling Point | 289.2 ± 15.0 °C (Predicted) | [2] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.10 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, Methanol | [2] |

Section 2: Chemical Structure, Synthesis, and Reactivity

The chemical behavior of this compound is governed by its three primary functional components:

-

Fluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine atom at the ortho position acidifies the carboxylic proton and influences the reactivity of the aromatic ring in electrophilic substitution reactions.

-

Ether Linkage: The phenoxy-acetic acid linkage is generally stable but can be cleaved under harsh conditions.

-

Carboxylic Acid: This group is the primary site of reactivity, readily undergoing reactions such as esterification, amide formation, and salt formation. The predicted pKa of 3.10 suggests it is a moderately strong organic acid[2].

Synthesis Pathway: While specific synthesis routes for the 2-fluoro isomer are proprietary, a general and well-established method for synthesizing phenoxyacetic acids involves the Williamson ether synthesis. A representative synthesis for a positional isomer, 2-(4-fluorophenoxy)acetic acid, involves refluxing the corresponding fluorophenol (4-fluorophenol) with an alpha-halo ester (ethyl chloroacetate) in a suitable solvent like acetone, followed by hydrolysis of the resulting ester to yield the carboxylic acid[4]. This approach is broadly applicable to substituted phenols.

Section 3: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the preferred method for determining the purity of this compound and separating it from potential isomers or impurities. Reverse-phase chromatography is particularly effective.

Expert Insight: The choice of an acidic mobile phase is crucial. It ensures that the carboxylic acid group remains protonated (in its non-ionized form), which prevents peak tailing and leads to sharp, symmetrical peaks on a non-polar stationary phase like C18.

Protocol: Reverse-Phase HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Reagents and Sample Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: 50:50 mixture of Acetonitrile and Water.

-

Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

Sample Filtration: Filter the final diluted sample through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 264 nm, selected based on the UV absorbance of the phenyl ring[5].

-

Gradient Program:

-

0-2 min: 40% B

-

2-10 min: 40% to 90% B

-

10-12 min: 90% B

-

12.1-15 min: 40% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak area of the main analyte.

-

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Caption: HPLC-UV workflow for purity analysis.

Spectroscopic Profile

-

¹H NMR (Proton NMR): The spectrum would be expected to show a complex multiplet pattern for the four protons on the aromatic ring, a singlet for the methylene (-CH₂-) protons adjacent to the ether oxygen, and a broad singlet for the acidic carboxylic acid proton.

-

¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~170-180 ppm).

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700-1730 cm⁻¹ for the C=O (carbonyl) stretch, and strong bands in the 1200-1300 cm⁻¹ region for the C-O stretching of the ether and carboxylic acid.

Section 4: Applications and Research Context

Phenoxyacetic acid and its derivatives are foundational scaffolds in medicinal chemistry and agrochemical science[6].

-

Pharmaceutical Intermediate: This compound serves as a valuable starting material for synthesizing potential drug candidates. The hydrazide derivative of the related 4-fluoro isomer has been investigated for anti-inflammatory and analgesic properties, suggesting a similar potential for the 2-fluoro analog[7].

-

Agrochemical Synthesis: The phenoxyacetic acid core is present in many herbicides. This compound can be used to create novel herbicides and plant growth regulators[7].

-

¹⁹F NMR Probe Development: While the related 2-fluorophenylacetic acid is used as a chiral derivatizing agent for analysis by ¹⁹F NMR spectroscopy, this compound could potentially be incorporated into larger molecules to act as a reporter group for studying molecular interactions and binding events via ¹⁹F NMR[8][9].

Section 5: Safety and Handling

This compound requires careful handling in a laboratory setting due to its potential hazards.

-

GHS Hazard Classification:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases[2].

References

- 1. 2-(2-Fluorophenoxy)acetic acid | 348-10-7 [sigmaaldrich.com]

- 2. 2-FLUOROPHENOXYACETIC ACID | 348-10-7 [amp.chemicalbook.com]

- 3. 2-(2-Fluorophenoxy)acetic acid | C8H7FO3 | CID 223073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eurjchem.com [eurjchem.com]

- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 6. jetir.org [jetir.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Fluorophenylacetic acid 98 451-82-1 [sigmaaldrich.com]

- 9. 2-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

(2-Fluorophenoxy)acetic acid CAS number 348-10-7

An In-Depth Technical Guide to (2-Fluorophenoxy)acetic Acid (CAS 348-10-7)

Introduction and Strategic Importance

This compound, with CAS Registry Number 348-10-7, is an organofluorine compound belonging to the phenoxyacetic acid class.[1] While structurally related to phenoxy herbicides, its primary significance in modern research lies in its role as a versatile building block and synthetic intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3] The strategic placement of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties, influencing the molecule's acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable scaffold for medicinal chemists and drug development professionals.

Phenoxyacetic acid derivatives are recognized as "privileged structures" in chemical biology, frequently appearing in biologically active compounds that target a wide range of enzymes and receptors.[3] This guide provides a comprehensive technical overview of this compound, covering its synthesis, analytical characterization, key applications, and essential safety protocols, tailored for researchers and scientists in the field.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 348-10-7 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [4] |

| IUPAC Name | 2-(2-fluorophenoxy)acetic acid | [1] |

| Appearance | White to off-white solid/crystal | [5] |

| Melting Point | 103.0 to 107.0 °C | |

| SMILES | C1=CC=C(C(=C1)F)OCC(=O)O | [1] |

| InChIKey | ZBIULCVFFJJYTN-UHFFFAOYSA-N | [4] |

Synthesis and Purification: The Williamson Ether Synthesis Approach

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[6][7] This reaction is a classic example of an Sₙ2 nucleophilic substitution, where the phenoxide ion of 2-fluorophenol acts as the nucleophile, attacking an electrophilic carbon of a haloacetic acid derivative.[7][8]

The rationale behind this choice of reaction is its reliability and high yield for forming ether linkages, particularly when using a reactive primary alkyl halide (or its equivalent).[7] The acidity of the phenolic proton on 2-fluorophenol allows for easy deprotonation by a suitable base to form the highly nucleophilic phenoxide.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Williamson ether synthesis methodologies.[8][9]

-

Deprotonation: In a suitable reaction vessel, dissolve 2-fluorophenol in an appropriate solvent such as water or acetone.

-

Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution.[8] The base deprotonates the phenol to form the sodium or potassium 2-fluorophenoxide salt in situ. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.[7]

-

Nucleophilic Attack: Add chloroacetic acid to the reaction mixture. The phenoxide ion will attack the alpha-carbon of chloroacetic acid, displacing the chloride leaving group in an Sₙ2 reaction.

-

Reaction Conditions: Gently heat the mixture (e.g., in a 90-100°C water bath) for a sufficient duration (typically 30-60 minutes) to ensure the reaction goes to completion.[9]

-

Work-up (Acidification): After cooling, dilute the reaction mixture with water. Carefully acidify the solution with a strong acid like 6M HCl until it is acidic to litmus paper.[9] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution, as it is less soluble than its salt form.

-

Isolation & Purification: The crude product can be isolated by filtration. For higher purity, it can be extracted from the acidified aqueous solution using an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent evaporated.[9]

-

Final Purification: The final purification is typically achieved by recrystallization from a suitable solvent, such as hot water, to yield pure crystalline this compound.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and its isomers.[10]

Representative HPLC Protocol: [10]

-

Column: A reverse-phase column, such as a Primesep SB (4.6 x 250 mm, 5 µm), is effective.[10]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic buffer (e.g., 0.2% formic acid) is used. The organic/aqueous ratio (e.g., 40/60) can be adjusted to optimize retention time and resolution.[10]

-

Flow Rate: A standard flow rate of 1.0 mL/min is typically used.[10]

-

Detection: UV detection at a wavelength of approximately 264 nm is suitable for the aromatic system in the molecule.[10] This method is also compatible with Mass Spectrometry (LC-MS) for definitive mass identification.[10]

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, particularly after derivatization of the carboxylic acid group to a more volatile ester form.[11][12]

Spectroscopic Methods

Spectroscopic analysis provides structural confirmation of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the 6.8-7.5 ppm range), whose splitting patterns are influenced by the fluorine and ether linkages. A distinct singlet or AB quartet for the -O-CH₂- protons will appear further upfield (around 4.7 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show distinct signals for the eight unique carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds, showing a signal specific to the fluorine atom, confirming its presence and electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a very broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700-1730 cm⁻¹), and C-O ether stretches (approx. 1200-1250 cm⁻¹).

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of 170.14 g/mol . Fragmentation patterns can further elucidate the structure.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the phenoxyacetic acid scaffold, which can be readily modified to generate libraries of compounds for biological screening.[3]

-

Anti-inflammatory Agents: The phenoxyacetic acid core is a key component in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[13] By modifying the carboxylic acid group, researchers can synthesize derivatives that fit into the active site of the COX-2 enzyme, which is a major target for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13]

-

Antimicrobial Agents: Various derivatives have shown promising antibacterial and antifungal activities.[2] The core structure can be coupled with other pharmacophores to create novel compounds that inhibit microbial growth.[14]

-

Agrochemicals: This class of compounds has a long history in agriculture. This compound serves as a building block for modern herbicides and plant growth regulators, where the fluorine substitution can enhance efficacy and modify the environmental persistence profile.[3][15]

-

Antitubercular Agents: Research has explored phenoxyacetic acid derivatives in the synthesis of compounds with activity against Mycobacterium tuberculosis.[2] The scaffold's ability to be easily functionalized allows for the creation of diverse molecules to test against drug-resistant strains.[2]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[5][16]

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation.[16] The toxicological properties have not been fully investigated.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles conforming to OSHA or EN166 standards.[16]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[16]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low. If ventilation is inadequate, follow OSHA respirator regulations.[16]

-

-

Handling: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep container tightly closed when not in use.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][16] Keep in a tightly closed container.

-

First-Aid Measures:

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid if irritation develops.[16]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[16]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

-

Spills and Disposal: Clean up spills immediately. Absorb the material with an inert, dry substance and place it into a suitable, closed container for disposal. Ensure adequate ventilation.[16] Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. 2-(2-Fluorophenoxy)acetic acid | C8H7FO3 | CID 223073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. 2-(4-fluoro-3-methylphenoxy)acetic acid | 4456-56-8 | Benchchem [benchchem.com]

- 4. 2-(4-FLUOROPHENOXY)ACETIC ACID | CAS 405-79-8 [matrix-fine-chemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. mdpi.com [mdpi.com]

- 14. propulsiontechjournal.com [propulsiontechjournal.com]

- 15. chemimpex.com [chemimpex.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unraveling the Molecular Gambit of (2-Fluorophenoxy)acetic Acid: A Technical Guide to its Mechanism of Action

Introduction: The Phenoxyacetic Acid Scaffold in Biological Systems

(2-Fluorophenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, a versatile chemical scaffold that has found applications ranging from agriculture to medicine. While renowned for their use as herbicides, derivatives of phenoxyacetic acid have also been investigated for their therapeutic potential, including roles as anti-diabetic, anti-inflammatory, and anticancer agents.[1] This guide provides an in-depth technical exploration of the primary mechanism of action of this compound, focusing on its role as a synthetic auxin, while also considering other potential biological interactions.

Primary Mechanism of Action: Hijacking the Auxin Signaling Pathway

The principal mechanism of action of this compound in plants is its function as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry, however, is a double-edged sword. While natural auxins like IAA are tightly regulated and rapidly degraded by the plant, synthetic auxins like this compound are more resistant to enzymatic degradation, leading to a sustained and overwhelming hormonal response.[2][4] This uncontrolled stimulation of auxin-responsive pathways ultimately leads to the herbicidal effects observed in susceptible plants.

At the molecular level, the action of this compound is centered around the SCFTIR1/AFB E3 ubiquitin ligase complex, the primary auxin receptor in plants.[2][5] The key players in this pathway are:

-

TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins: These are the F-box protein components of the SCF complex that directly bind to auxin.[5][6]

-

Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins: These are transcriptional repressors that, in the absence of auxin, bind to and inhibit Auxin Response Factors (ARFs).[5]

-

ARFs (Auxin Response Factors): These are transcription factors that bind to auxin-responsive elements in the promoters of genes, thereby regulating their expression.

The binding of this compound to the TIR1/AFB receptor initiates a cascade of events that disrupts normal plant growth and development:

-

This compound binds to the TIR1/AFB receptor, stabilizing its interaction with the Aux/IAA repressor proteins.[2][5]

-

This enhanced interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB complex.

-

The ubiquitinated Aux/IAA proteins are subsequently degraded by the 26S proteasome .

-

The degradation of the Aux/IAA repressors releases the ARF transcription factors .

-

The freed ARFs then activate the transcription of auxin-responsive genes , leading to uncontrolled cell division, elongation, and differentiation.[2][7]

This sustained and unregulated gene expression results in a variety of phytotoxic effects, including epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.[4][7]

References

- 1. xtbg.ac.cn [xtbg.ac.cn]

- 2. benchchem.com [benchchem.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-D - Cultivar Magazine [revistacultivar.com]

An In-Depth Technical Guide to the Biological Activities of (2-Fluorophenoxy)acetic Acid Derivatives

Foreword for the Research Professional

The phenoxyacetic acid scaffold is a privileged structure in the fields of agrochemicals and medicinal chemistry. Its derivatives have given rise to some of the most widely used herbicides and have shown promise as potent anti-inflammatory, anticancer, and antimicrobial agents. The introduction of fluorine into small molecules is a well-established strategy to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. This guide focuses on a specific, yet underexplored, subclass: derivatives of (2-Fluorophenoxy)acetic acid.

As researchers and drug development professionals, our goal is not merely to synthesize novel compounds but to understand the intricate relationship between their structure and function. This document is structured to provide not just a summary of known activities but a deeper, mechanistic understanding and practical, field-proven methodologies for evaluation. We will delve into the causality behind experimental choices and present protocols designed to be self-validating systems. Every claim is grounded in authoritative references, providing a launchpad for your own investigations into this promising chemical space.

Chapter 1: Synthesis and Derivatization

The foundational step in exploring the biological landscape of this class of molecules is a robust and versatile synthetic strategy. The core this compound structure is most reliably assembled via the Williamson ether synthesis , a classic SN2 reaction.

Core Synthesis: The Williamson Ether Synthesis

This reaction involves the deprotonation of a phenol (2-fluorophenol) to form a nucleophilic phenoxide, which then displaces a halide from an alpha-haloacetate.

Mechanism Overview:

-

Deprotonation: 2-Fluorophenol is treated with a strong base (e.g., Sodium Hydroxide, Potassium Carbonate) to generate the 2-fluorophenoxide ion.

-

Nucleophilic Attack: The highly nucleophilic phenoxide attacks the electrophilic carbon of an alkyl haloacetate (e.g., ethyl chloroacetate), displacing the halide.[1][2][3]

-

Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methodologies for phenoxyacetic acid synthesis and should be optimized for specific laboratory conditions.[1][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The mixture will become heterogeneous.

-

Alkylating Agent: Add ethyl chloroacetate (1.2 eq) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Ester Isolation): After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-fluorophenoxy)acetate. The crude ester can be purified by column chromatography or used directly in the next step.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir at room temperature or gently heat for 2-4 hours until TLC indicates complete conversion.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 using 6M hydrochloric acid (HCl). A white precipitate of this compound should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Chapter 2: Herbicidal Activity

Phenoxyacetic acids are historically significant as the first selective organic herbicides, and their derivatives continue to be vital in modern agriculture.

Mechanism of Action: Synthetic Auxin Mimicry

This compound derivatives, like other phenoxy herbicides such as 2,4-D, function as synthetic auxins.[5] They mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's natural degradation pathways. This leads to a persistent and overwhelming auxin signal.[6]

Key Molecular Events:

-

Perception: The herbicide binds to the TIR1/AFB family of F-box protein auxin receptors.[6][7]

-

Signal Transduction: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.

-

Gene Expression: The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate a cascade of downstream genes.[5]

-

Physiological Disruption: The uncontrolled expression of auxin-responsive genes leads to rapid, unsustainable cell division and elongation, overproduction of ethylene and abscisic acid, and ultimately, the death of susceptible dicot (broadleaf) plants.[5][6]

Auxin Signaling Pathway Disruption Diagram

Structure-Activity Relationship (SAR) and Available Data

While extensive quantitative data for this compound derivatives is not widely published, preliminary studies on related structures provide key insights. For instance, a series of N-(o-fluorophenoxyacetyl)thioureas derivatives were synthesized and tested.[8]

| Compound Class | Test Species | Concentration | Observed Activity | Reference |

| N-(o-fluorophenoxyacetyl)thioureas | Amaranthus retroflexus L. (Dicot) | 100 ppm | High inhibitory activity against root and stalk | [8] |

| N-(o-fluorophenoxyacetyl)thioureas | Chenopodium serotinum L. (Dicot) | 100 ppm | Some inhibitory activity | [8] |

These findings confirm that the this compound scaffold is a valid starting point for developing herbicidally active compounds. The fluorine substitution is known to alter the electronic properties of the aromatic ring, which can influence receptor binding and translocation within the plant.

Experimental Protocol: Herbicidal Activity (Agar Plate Growth Assay)

-

Preparation of Test Plates: Prepare a sterile agar medium (e.g., Murashige and Skoog) in petri dishes. Incorporate the test compound at various concentrations (e.g., 1, 10, 100, 1000 µM) into the molten agar before pouring. Include a solvent control (e.g., DMSO) and a positive control (e.g., 2,4-D).

-

Seed Sterilization: Surface-sterilize seeds of a susceptible dicot species (e.g., Arabidopsis thaliana or Amaranthus retroflexus) using a 10% bleach solution followed by sterile water rinses.

-

Plating: Aseptically place 10-15 sterilized seeds onto the surface of each agar plate.

-

Incubation: Seal the plates and place them in a controlled growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 7-10 days.

-

Data Collection: Measure the primary root length and fresh weight of the seedlings for each treatment.

-

Analysis: Calculate the percent inhibition of root growth and fresh weight relative to the solvent control. Determine the GR₅₀ (concentration required for 50% growth reduction) by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Chapter 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the arachidonic acid cascade is a central pathway in this process. Phenoxyacetic acid derivatives have emerged as promising scaffolds for the development of potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Arachidonic acid, a fatty acid released from cell membranes, is metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[9]

-

COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa.

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

Selective inhibition of COX-2 is a highly sought-after therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10] The fluorine atom in this compound derivatives can form crucial interactions within the active site of the COX-2 enzyme, contributing to both potency and selectivity.[10][11]

Arachidonic Acid Pathway Diagram

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. xtbg.cas.cn [xtbg.cas.cn]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

(2-Fluorophenoxy)acetic Acid Structural Analogs and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Fluorophenoxy)acetic acid, its structural analogs, and derivatives. It delves into their synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are presented to support researchers in their discovery and development endeavors.

Introduction to this compound: A Versatile Scaffold

This compound belongs to the broader class of phenoxyacetic acids, which are characterized by a phenoxy group linked to a carboxylic acid moiety via a methylene bridge. The introduction of a fluorine atom onto the phenyl ring significantly modulates the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This, in turn, influences its biological activity and makes it a valuable scaffold in medicinal chemistry and agrochemical research.

The position of the fluorine substituent—ortho, meta, or para—plays a crucial role in determining the molecule's interaction with biological targets, leading to a diverse range of applications, from herbicides to potential therapeutics. This guide will explore these nuances in detail, providing a framework for the rational design of novel analogs and derivatives.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives is typically achieved through a Williamson ether synthesis. This method involves the reaction of a substituted phenol with a haloacetic acid or its ester under basic conditions.

General Synthesis Pathway

The general synthetic route is a two-step process. First, the phenolic hydroxyl group is deprotonated by a base, such as sodium hydroxide or potassium carbonate, to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic substitution of the halide from the haloacetic acid derivative.

Caption: General Williamson ether synthesis for phenoxyacetic acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the synthesis of the parent compound, this compound.

Materials:

-

2-Fluorophenol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Acetone

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorophenol (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-fluorophenoxy)acetate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature for 2-4 hours.

-

Acidification: After saponification, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

-

Isolation and Purification: The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide spectrum of biological activities, primarily as herbicides and potential therapeutic agents. The specific activity is highly dependent on the substitution pattern of the phenoxy ring.

Herbicidal Activity: Mimicking Plant Hormones

Phenoxyacetic acids, including their fluorinated analogs, are a well-established class of synthetic auxin herbicides. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.

Mechanism of Action:

Synthetic auxins like this compound bind to auxin receptors, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The overstimulation of these genes leads to the observed herbicidal effects.

Caption: Mechanism of action of auxin-mimicking herbicides.

Structure-Activity Relationship (SAR) for Herbicidal Activity:

The position of the fluorine atom on the phenoxy ring, as well as the presence of other substituents, significantly influences the binding affinity to different TIR1/AFB receptors and, consequently, the herbicidal potency and selectivity. Generally, substitutions at the para and ortho positions of the phenoxy ring are crucial for high auxin activity. The electronic properties of the substituents play a key role, with electron-withdrawing groups often enhancing activity.

Pharmacological Activities

Derivatives of this compound have shown promise in various therapeutic areas, including as anticancer agents and metabolic modulators.

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Certain analogs of phenoxyacetic acid have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. PPARγ is a key therapeutic target for type 2 diabetes.

Mechanism of Action:

As PPARγ agonists, these compounds bind to the ligand-binding domain of the receptor. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipogenesis, glucose uptake, and insulin sensitization.

Caption: Simplified PPARγ signaling pathway.

Structure-Activity Relationship (SAR) for PPARγ Agonism:

The structural requirements for PPARγ agonism often include an acidic head group (like the carboxylic acid in phenoxyacetic acids), a central linker, and a hydrophobic tail. The fluorine substitution on the phenoxy ring can influence the binding affinity and selectivity for different PPAR isoforms.

Quantitative Data on PPARγ Agonist Activity:

| Compound/Derivative | Assay | EC50/IC50 (µM) | Reference |

| Chiral phenoxyacetic acid analogue (S)-3 | PPARγ transactivation | EC50: 0.40 | [2] |

| Chiral phenoxyacetic acid analogue (S)-3 | Colorectal cancer cell proliferation | IC50: 4.8 | [2] |

Structure-Activity Relationship (SAR) and Rational Drug Design

The diverse biological activities of this compound derivatives underscore the importance of understanding their structure-activity relationships. By systematically modifying the core scaffold and evaluating the resulting changes in activity, researchers can rationally design more potent and selective compounds.

Key Structural Features Influencing Activity

-

Position of the Fluorine Atom: As discussed, the ortho, meta, or para position of the fluorine atom has a profound impact on the molecule's conformation and electronic properties, which in turn affects its interaction with biological targets.

-

Substituents on the Phenyl Ring: The addition of other substituents (e.g., chloro, methyl, nitro groups) can further modulate the compound's lipophilicity, steric hindrance, and electronic nature, leading to enhanced or diminished activity.

-

Modifications of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group can alter the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Workflow for SAR Studies

A typical workflow for conducting SAR studies on this compound analogs involves a cycle of design, synthesis, and biological evaluation.

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and promising class of compounds with a broad range of biological activities. Their utility as herbicides is well-established, and their potential as therapeutic agents, particularly in the fields of oncology and metabolic diseases, is an active area of research.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive evaluation of a library of analogs with systematic variations in the substitution pattern is needed to develop predictive quantitative structure-activity relationship (QSAR) models.

-

Target identification and validation: For derivatives with promising pharmacological activity, further studies are required to identify and validate their specific molecular targets and elucidate their mechanisms of action in greater detail.

-

Optimization of pharmacokinetic properties: Lead compounds should be optimized for their absorption, distribution, metabolism, and excretion (ADME) properties to enhance their in vivo efficacy and safety profiles.

This guide provides a solid foundation for researchers to build upon in their quest to unlock the full potential of this compound and its derivatives in both agriculture and medicine.

References

An In-depth Technical Guide to the Discovery and History of Phenoxyacetic Acids

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal moments and scientific breakthroughs that mark the history of phenoxyacetic acids. From their initial synthesis in the late 19th century to their revolutionary impact on agriculture and the subsequent environmental and toxicological scrutiny, this document traces the evolution of our understanding and application of these significant compounds.

Foundational Chemistry: The Genesis of a Core Structure

The story of phenoxyacetic acids begins not with a biological revelation, but with a fundamental chemical synthesis. The parent compound, phenoxyacetic acid (POA), is an organic compound that, while not herbicidally active itself, forms the structural backbone of many crucial derivatives.[1] Its first reported preparation dates back to 1880.[1]

The synthesis is a classic example of the Williamson ether synthesis, a robust and efficient method still used in industrial production today.[2] The reaction involves the nucleophilic attack of a sodium phenolate salt on sodium chloroacetate in an aqueous solution.[1][2] This process forms an ether linkage, yielding the sodium salt of phenoxyacetic acid, which is then acidified to produce the final compound.[1]

Key Synthesis Reaction: Williamson Ether Synthesis

The process can be summarized in two main steps:

-

Salt Formation & Nucleophilic Attack: C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl

-

Acidification: C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl

This straightforward synthesis provided the chemical framework upon which a revolution in plant biology and agriculture would be built. The chlorinated derivatives, which would later become famous herbicides, were first synthesized and described in a 1941 paper by Robert Pokorny titled "Some Chlorophenoxyacetic Acids".[3][4][5] This publication detailed the preparation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), setting the stage for the discovery of their potent biological effects.[3][6]

Caption: General synthesis of phenoxyacetic acid via Williamson ether synthesis.

The Biological Awakening: From Chemical Curiosity to Plant Growth Regulator

The transformation of phenoxyacetic acids from shelf chemicals to powerful biological agents began with the study of plant hormones, specifically auxins. The naturally occurring auxin, indole-3-acetic acid (IAA), was known to control plant cell elongation, division, and overall growth.[7][8]

In the late 1930s and early 1940s, researchers began to observe that applying natural auxins at unnaturally high concentrations could paradoxically inhibit or disrupt plant growth.[9] This crucial insight led scientists to explore synthetic analogues, hoping to find more stable and potent compounds.

Pioneering work by P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute in 1942 systematically detailed the effects of substituted phenoxy and benzoic acids on plants, establishing a clear structure-activity relationship.[10][11] Their research demonstrated that compounds like 2,4-D mimicked the action of natural auxins but were far more potent and resistant to degradation within the plant.[7][12] This led to the classification of these substances as "synthetic auxins" or plant growth regulators.[12]

Historical Experimental Protocol: The Tomato Epinasty Test

A classic bioassay used by researchers like Zimmerman and Hitchcock to quickly screen for auxin-like activity was the tomato epinasty test. This self-validating protocol relies on the visible, dose-dependent response of the plant.

Objective: To determine if a test compound exhibits auxin-like physiological activity.

Methodology:

-

Plant Preparation: Use young, healthy tomato plants (e.g., Solanum lycopersicum) with 4-6 true leaves, grown under controlled greenhouse conditions.

-

Compound Formulation: Prepare a lanolin paste containing a specific concentration of the test compound (e.g., 1 mg of 2,4-D per gram of lanolin). A control paste containing only lanolin is also prepared.

-

Application: Apply a small amount of the test paste to the upper surface of a petiole (leaf stalk) and to the main stem of the tomato plant. Apply the control paste to a separate set of plants.

-

Observation: Observe the plants over 24-72 hours.

-

Positive Result: A positive auxin-like response is characterized by epinasty: a rapid, downward curling and twisting of the petioles and stem. This occurs because the compound stimulates excessive cell elongation on the upper side of the petiole, forcing it to bend downwards. The severity of the epinasty indicates the potency of the compound.

-

Validation: The control plants should show no epinastic response, confirming that the observed effect is due to the chemical and not other environmental factors.

The Herbicide Revolution: A Case of Multiple Discovery

The leap from observing growth regulation to envisioning selective weed control was a monumental step, occurring nearly simultaneously in the United Kingdom and the United States under the secrecy of World War II.[13][14][15] This remarkable case of multiple, independent discovery involved four main groups:

-

William G. Templeman (ICI, UK): In 1940, Templeman observed that high concentrations of natural auxin could kill broadleaf weeds.[9][13] He then tasked chemists at Imperial Chemical Industries (ICI) to synthesize more potent analogues, leading to the creation and testing of (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-D.[13] His work demonstrated their ability to selectively kill broadleaf weeds in cereal crops, a finding for which a patent was filed in 1941 but kept secret due to the war.[13]

-

Philip S. Nutman & Associates (Rothamsted, UK): Working at the Rothamsted Experimental Station, this group also investigated the herbicidal potential of synthetic auxins during the same period.[12][13][15]

-

Ezra Kraus & John Mitchell (University of Chicago/USDA, USA): This U.S. team was also exploring the use of growth regulators for agricultural purposes and identified the potent effects of 2,4-D.[13][15]

-

Franklin D. Jones (American Chemical Paint Company, USA): Jones and his team were another American group that independently synthesized and recognized the herbicidal properties of 2,4-D.[13][15]

When these compounds were commercially released in 1946, they initiated an agricultural revolution.[7][12] For the first time, farmers had a tool that could selectively kill broadleaf weeds (dicots) in grass crops like wheat, corn, and rice (monocots), dramatically increasing yields and reducing the need for manual labor.[12][16][17]

| Timeline of Key Phenoxyacetic Acid Discoveries | |||

| Year | Discovery / Event | Key Scientist(s) / Institution | Significance |

| 1880 | First reported synthesis of phenoxyacetic acid. | Not specified in sources. | Established the core chemical structure.[1] |

| 1940 | Observation that high auxin levels kill broadleaf weeds. | William Templeman (ICI) | Provided the conceptual basis for synthetic auxin herbicides.[9][13] |

| 1941 | Synthesis of 2,4-D and other chlorophenoxyacetic acids published. | Robert Pokorny | Made the key herbicidal compounds known to the scientific community.[3][4] |

| 1941 | Patent filed for selective herbicidal use of MCPA and 2,4-D. | William Templeman (ICI) | First formal claim of selective weed control, though kept secret by wartime restrictions.[13] |

| 1942 | Published systematic study of structure-activity relationships. | P.W. Zimmerman & A.E. Hitchcock | Confirmed auxin-like activity and identified highly potent structures.[10] |

| 1946 | Commercial release of 2,4-D and MCPA. | Multiple Companies | Launched the modern era of chemical weed control in agriculture.[7] |

Unraveling the Mechanism of Action: A Molecular Hijacking

Phenoxyacetic acid herbicides function by mimicking the natural plant hormone auxin, but with a crucial difference: the plant cannot regulate their concentration.[8] This leads to a cascade of uncontrolled and unsustainable growth that is ultimately lethal to susceptible plants.[7][12]

The core of this mechanism involves three main protein families:[18][19]

-

TIR1/AFB Receptors: These are F-box proteins that act as the primary auxin receptors.[20][21]

-

Aux/IAA Repressors: These proteins bind to and inhibit transcription factors.

-

Auxin Response Factors (ARFs): These are the transcription factors that activate auxin-responsive genes.

In a normal state, Aux/IAA proteins repress ARFs, keeping growth-related genes switched off. When a natural auxin like IAA is present, it acts as a "molecular glue," helping the TIR1/AFB receptor bind to the Aux/IAA repressor.[20][22] This binding targets the Aux/IAA protein for degradation by the 26S proteasome.[21] With the repressor gone, the ARF is free to activate genes that lead to controlled growth.

Synthetic auxins like 2,4-D hijack this system. They bind to the TIR1/AFB receptor with high affinity, causing continuous degradation of the Aux/IAA repressors.[21] This leads to the persistent activation of ARFs and the relentless expression of growth genes, resulting in cellular chaos, tissue disruption, and ultimately, plant death.[8][12]

Caption: Simplified molecular mechanism of action for phenoxyacetic acid herbicides.

A Complex Legacy: Agent Orange and Environmental Scrutiny

The history of phenoxyacetic acids is inseparable from the controversy surrounding Agent Orange. Used extensively by the U.S. military during the Vietnam War from 1961 to 1971, Agent Orange was a 50:50 mixture of the n-butyl esters of 2,4-D and another phenoxy herbicide, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[23][24][25]

The extreme toxicity associated with Agent Orange was not due to the active ingredients themselves, but to a highly toxic contaminant produced during the manufacturing of 2,4,5-T: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[23] Wartime production pressures led to manufacturing processes that generated significant levels of this dioxin contaminant.[23] TCDD is a persistent organic pollutant linked to a range of severe health problems, including cancers, birth defects, and diabetes.[23][26] The use of 2,4,5-T was suspended by the U.S. Department of Defense in 1970 and its manufacture has been prohibited in the U.S. since 1983.[24][27] Modern manufacturing processes for 2,4-D do not produce TCDD as a contaminant.[27]

This dark chapter prompted intense research into the environmental fate and toxicology of all phenoxy herbicides. Studies have shown that 2,4-D generally has moderate to low persistence in the environment, with a soil half-life typically ranging from a few days to a few weeks, as it is broken down by microorganisms.[27][28][29] However, its persistence can be longer in cold, dry, or anaerobic conditions.[27][28] Due to its water solubility, 2,4-D has the potential to leach into groundwater, making careful application essential to minimize environmental risk.[27][30]

Conclusion

The journey of phenoxyacetic acids from a simple organic synthesis to a cornerstone of modern agriculture and a subject of intense environmental debate is a compelling story of scientific discovery, innovation, and consequence. Initially developed as chemical curiosities, their potent auxin-mimicking properties revolutionized weed science and profoundly boosted global food production. The elucidation of their sophisticated molecular mechanism—a hijacking of the plant's natural growth regulation pathway—has provided deep insights into plant biology. However, the legacy of TCDD contamination in 2,4,5-T serves as a critical reminder of the immense responsibility that accompanies chemical technology. For researchers today, the history of phenoxyacetic acids offers a powerful case study in structure-activity relationships, receptor-mediated biological effects, and the complex interplay between chemical science and societal impact.

References

- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. acs.org [acs.org]

- 4. Some Chlorophenoxyacetic Acids · [nal.usda.gov]

- 5. Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing [scirp.org]

- 6. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]

- 11. Plant hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. deq.mt.gov [deq.mt.gov]

- 13. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 14. List of multiple discoveries - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 18. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 20. pnas.org [pnas.org]

- 21. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 22. biorxiv.org [biorxiv.org]

- 23. What is Agent Orange? - Aspen Institute [aspeninstitute.org]

- 24. History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. britannica.com [britannica.com]

- 26. Agent Orange - Wikipedia [en.wikipedia.org]

- 27. juniperpublishers.com [juniperpublishers.com]

- 28. atsdr.cdc.gov [atsdr.cdc.gov]

- 29. 2,4-D Fact Sheet [npic.orst.edu]

- 30. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Fluorophenoxy)acetic Acid: Isomers, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorophenoxy)acetic acid, a halogenated derivative of phenoxyacetic acid, represents a class of compounds with significant interest in both agricultural and pharmaceutical research. The position of the fluorine atom on the phenyl ring gives rise to three distinct positional isomers: 2-(2-fluorophenoxy)acetic acid (ortho), 2-(3-fluorophenoxy)acetic acid (meta), and 2-(4-fluorophenoxy)acetic acid (para). The location of this electron-withdrawing group critically influences the molecule's chemical properties, biological activity, and potential applications. This guide provides a comprehensive technical overview of these isomers, focusing on their nomenclature, synthesis, physicochemical properties, and roles in scientific research and development.

Nomenclature: IUPAC Names and Synonyms

The systematic identification of these isomers is crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming convention. In addition to their formal IUPAC names, these compounds are known by several synonyms in commercial and academic literature.

| Isomer | IUPAC Name | Synonyms |

| Ortho | 2-(2-Fluorophenoxy)acetic acid | o-Fluorophenoxyacetic acid, this compound |

| Meta | 2-(3-Fluorophenoxy)acetic acid | m-Fluorophenoxyacetic acid, 3-Fluorophenoxyacetic acid |

| Para | 2-(4-Fluorophenoxy)acetic acid | p-Fluorophenoxyacetic acid, 4-Fluorophenoxyacetic acid[1] |

Synthesis of this compound Isomers

The most common and versatile method for synthesizing this compound isomers is the Williamson ether synthesis . This SN2 reaction involves the nucleophilic substitution of a haloacetate by a fluorophenoxide ion. The general mechanism proceeds by deprotonating the corresponding fluorophenol with a strong base to form the highly reactive phenoxide, which then attacks the electrophilic carbon of a haloacetic acid or its ester.

General Synthesis Workflow

Caption: General workflow for the Williamson ether synthesis of this compound isomers.

Detailed Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)acetic Acid

This protocol is adapted from a published procedure for the synthesis of the para-isomer[2]. The principles can be adapted for the ortho- and meta-isomers with appropriate adjustments for the specific fluorophenol starting material.

Materials:

-

4-Fluorophenol

-

Ethyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

-

Ester Formation:

-

To a solution of 4-fluorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution (2 M).

-

Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The 2-(4-fluorophenoxy)acetic acid will precipitate as a white solid.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-fluorophenoxy)acetic acid.

-

Causality in Experimental Choices:

-

Base and Solvent: The choice of a base like potassium carbonate and a polar aprotic solvent like acetone is crucial for the SN2 reaction. The base is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions. Acetone effectively dissolves the reactants and facilitates the nucleophilic attack.

-

Ester Intermediate: The synthesis often proceeds through an ester intermediate (e.g., ethyl ester) because the subsequent hydrolysis to the carboxylic acid is a high-yielding and clean reaction. Direct use of chloroacetic acid can sometimes lead to lower yields due to the reactivity of the carboxylic acid group.

-

Acidification: The final product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form in a basic aqueous solution. Acidification is necessary to protonate the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its lower solubility.

Physicochemical Properties

The position of the fluorine atom influences the electronic distribution within the molecule, which in turn affects its physical and chemical properties such as melting point, boiling point, and acidity (pKa).

| Property | 2-(2-Fluorophenoxy)acetic acid (ortho) | 2-(3-Fluorophenoxy)acetic acid (meta) | 2-(4-Fluorophenoxy)acetic acid (para) |

| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol | 170.14 g/mol | 170.14 g/mol |

| Melting Point | 134-136 °C | 114 °C | 103-107 °C[3] |

| Boiling Point | ~315 °C (predicted) | 265.9 °C (predicted) | ~315 °C (predicted) |

| Solubility | Moderately soluble in polar solvents | Moderately soluble in polar solvents | Moderately soluble in polar solvents like water and ethanol; insoluble in non-polar solvents like hexane[4]. |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern (ortho, meta, or para).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the position of the fluorine substituent.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1750 cm⁻¹), and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Applications in Research and Development

The this compound scaffold is a key building block in the development of various biologically active compounds.

Agrochemicals: Herbicidal Activity

Phenoxyacetic acid derivatives are well-known as synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA)[5]. At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible broadleaf weeds[6].

Mechanism of Action as Synthetic Auxins:

-

Receptor Binding: Synthetic auxins bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins[6].

-

Derepression of Gene Expression: This binding promotes the degradation of Aux/IAA transcriptional repressors.

-

Uncontrolled Growth: The degradation of these repressors leads to the continuous activation of auxin-responsive genes, resulting in abnormal and lethal growth[6].

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Some phenoxy herbicides, particularly the aryloxyphenoxypropionate ("fop") class, also act by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses[7][8]. This leads to the disruption of cell membrane formation and ultimately plant death.

Pharmaceutical and Drug Development

The this compound moiety is a valuable pharmacophore in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives of these acids have been investigated for various therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: The hydrazide derivative of 2-(4-fluorophenoxy)acetic acid has been explored for its anti-inflammatory and analgesic properties, serving as an intermediate in the synthesis of novel medications[9].

-

Antitubercular Agents: A review of phenoxyacetic acid derivatives highlights their investigation as potential antitubercular agents[5].

-

FFA1 Agonists: A derivative of 2-(2-fluorophenoxy)acetic acid has been synthesized and identified as a potent agonist for free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes[10].

The versatility of the this compound structure allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists.

Conclusion

The positional isomers of this compound are compounds of significant scientific and commercial interest. Their synthesis, primarily through the robust Williamson ether synthesis, provides a reliable route to these valuable building blocks. The distinct physicochemical properties endowed by the position of the fluorine atom dictate their utility in diverse applications, from selective herbicides in agriculture to key intermediates in the development of novel therapeutics. A thorough understanding of their synthesis, properties, and biological mechanisms of action is essential for researchers and scientists working to harness the potential of these versatile molecules.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 3. 2,3,4,5,6-Pentafluorophenoxy acetic acid [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. jetir.org [jetir.org]

Solubility Profile of (2-Fluorophenoxy)acetic Acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract